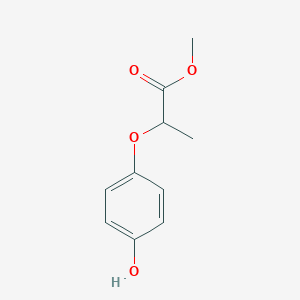

Methyl 2-(4-hydroxyphenoxy)propanoate

概述

描述

Methyl 2-(4-hydroxyphenoxy)propanoate is an organic compound with the molecular formula C10H12O4. It is a derivative of propanoic acid and features a hydroxyphenoxy group attached to the propanoate backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions

Methyl 2-(4-hydroxyphenoxy)propanoate can be synthesized through several methods. One common method involves the condensation reaction between halogenated methyl propionate and hydroquinone in the presence of an alkaline reagent and a polar aprotic solvent . The reaction typically proceeds as follows:

Reactants: Halogenated methyl propionate (e.g., methyl chloropropionate, methyl bromopropionate, or methyl iodopropionate) and hydroquinone.

Conditions: The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with an alkaline reagent like potassium carbonate (K2CO3).

Process: The mixture is heated to facilitate the condensation reaction, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves optimization of the crystallization process to achieve high purity and desired particle size distribution . Parameters such as stirring rate, cooling rate, seeding quantity, and aging time are carefully controlled to ensure consistent product quality.

化学反应分析

Types of Reactions

Methyl 2-(4-hydroxyphenoxy)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted phenoxypropanoates.

科学研究应用

Herbicide Development

Methyl 2-(4-hydroxyphenoxy)propanoate is primarily utilized in the synthesis of aryloxy propionic acid herbicides. These herbicides are characterized by their high efficiency and low toxicity, making them suitable for selective weed control. Notable herbicides synthesized using MAQ include:

- Diclofop-methyl : Effective against gramineous weeds.

- Clodinafop-propargyl : Known for its selectivity and efficacy in various crops.

- Fenflurazon : Utilized for its broad-spectrum weed control capabilities.

The use of MAQ in these formulations allows for lower dosages compared to racemic mixtures, enhancing both environmental safety and cost-effectiveness in agricultural applications .

Synthesis Process

The preparation of this compound involves several synthetic routes that emphasize efficiency and environmental sustainability. Recent methodologies include:

- Condensation Reaction : A one-step method combining halogenated methyl propionate with hydroquinone in a polar aprotic solvent, yielding high purity products with minimal environmental impact .

- Multi-stage Catalytic Processes : These methods allow for high-purity production of MAQ without extensive purification steps, streamlining the manufacturing process .

Case Study 1: Efficacy in Weed Control

Research has demonstrated that MAQ-based herbicides exhibit superior performance in controlling specific weed species while minimizing harm to crops. Studies indicate that the selective action of these herbicides allows for effective management of grass weeds, which are often resistant to other herbicide classes.

Case Study 2: Environmental Impact Assessment

A comprehensive evaluation of the environmental impact of MAQ-derived herbicides revealed that their application leads to reduced chemical runoff and lower toxicity to non-target organisms compared to conventional herbicides. This aligns with current trends towards sustainable agricultural practices that prioritize ecological safety .

Chemical Properties and Safety

This compound has a molecular weight of 196.202 g/mol and a melting point range of 64-67 °C. Its chemical properties make it suitable for various formulations while ensuring stability during storage and application .

Safety Profile

According to available data, MAQ exhibits low toxicity levels, which is advantageous for both agricultural workers and consumers. However, standard safety precautions should be observed during handling to mitigate any potential risks associated with chemical exposure .

作用机制

The mechanism of action of methyl 2-(4-hydroxyphenoxy)propanoate involves its interaction with specific molecular targets and pathways. For instance, in herbicides, it inhibits the enzyme acetyl-CoA carboxylase, which is crucial for fatty acid synthesis in plants . This inhibition disrupts the growth and development of weeds, making it an effective herbicidal agent.

相似化合物的比较

Methyl 2-(4-hydroxyphenoxy)propanoate can be compared with other similar compounds, such as:

Ethyl 2-(4-hydroxyphenoxy)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Methyl 2-(4-hydroxyphenoxy)acetate: Similar structure but with an acetate group instead of a propanoate group.

Methyl 2-(4-methoxyphenoxy)propanoate: Similar structure but with a methoxy group instead of a hydroxy group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

生物活性

Methyl 2-(4-hydroxyphenoxy)propanoate, also known by its CAS number 60075-04-9, is an organic compound with significant biological and chemical applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic uses.

Chemical Structure and Properties

- Molecular Formula : C10H12O4

- Molecular Weight : 196.20 g/mol

- Boiling Point : Not available

- Solubility : High gastrointestinal absorption; permeable through the blood-brain barrier .

The compound features a hydroxyphenoxy group attached to a propanoate backbone, which is crucial for its biological interactions.

The precise mechanism of action for this compound is not well-characterized due to limited research. However, it is believed to interact with various enzymes and proteins, potentially influencing biochemical pathways through:

- Enzyme Inhibition/Activation : The compound may bind to specific enzymes, altering their activity.

- Gene Expression Modulation : It could affect the expression levels of certain genes involved in metabolic pathways.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant activity. This property is essential in protecting cells from oxidative stress, which can lead to various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Such effects are significant in the context of chronic inflammatory diseases where reducing inflammation can alleviate symptoms and improve quality of life.

Applications in Research and Industry

This compound serves various roles in scientific research and industrial applications:

- Herbicide Development : It acts as an intermediate in synthesizing herbicides, contributing to agricultural chemistry by improving crop protection strategies against pests.

- Pharmaceutical Research : The compound is explored for potential therapeutic applications, particularly in developing anti-inflammatory and antioxidant drugs .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound:

-

Study on Antioxidant Activity :

- A study demonstrated that similar phenolic compounds significantly reduced oxidative stress markers in vitro.

- Results indicated a dose-dependent relationship between compound concentration and antioxidant activity.

-

Anti-inflammatory Mechanisms :

- Research involving animal models showed that phenolic esters could inhibit pro-inflammatory cytokines.

- These findings suggest that this compound may share similar pathways, warranting further investigation.

- Herbicide Efficacy :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Ethyl 2-(4-hydroxyphenoxy)propanoate | Ethyl ester | Similar antioxidant effects |

| Methyl 2-(4-hydroxyphenoxy)acetate | Acetate | Potential anti-inflammatory |

| Methyl 2-(4-methoxyphenoxy)propanoate | Methoxy group | Varying reactivity |

The comparison highlights the unique functional groups of this compound that confer distinct biological activities compared to its analogs.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(4-hydroxyphenoxy)propanoate, and how can reaction conditions be optimized for higher yields?

this compound can be synthesized via esterification of 2-(4-hydroxyphenoxy)propanoic acid using methanol under acid catalysis. Optimization involves monitoring reaction temperature (typically 60–80°C), stoichiometric ratios of reactants, and catalyst concentration (e.g., sulfuric acid or p-toluenesulfonic acid). For purification, recrystallization from ethanol/water mixtures is effective. Intermediate steps may require protection of the phenolic hydroxyl group to prevent side reactions .

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

- NMR spectroscopy : H and C NMR can confirm the ester group and aromatic substitution pattern.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity, especially for detecting residual starting materials like 4-hydroxyphenoxy derivatives.

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- FT-IR : Confirms ester carbonyl (C=O stretch at ~1740 cm) and phenolic O–H (broad peak at ~3300 cm) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation risks.

- Decontamination : Immediate washing with water is required for skin exposure. Contaminated clothing must be removed and cleaned separately .

- Storage : Keep in airtight containers away from oxidizing agents and heat sources .

Advanced Research Questions

Q. How does the enantiomeric purity of this compound influence its metabolic pathways in biological systems?

Enantioselective metabolism has been observed in related esters (e.g., fenoxaprop-ethyl). The (R)-enantiomer of this compound may undergo faster hydrolysis to 2-(4-hydroxyphenoxy)propanoic acid via esterases, while the (S)-enantiomer could persist longer, altering toxicity profiles. Chiral HPLC or capillary electrophoresis is recommended to monitor enantiomeric ratios in in vitro metabolic assays .

Q. What experimental models are suitable for assessing the environmental toxicity of this compound and its degradation products?

- Earthworm assays : Acute toxicity studies (e.g., LC determination) using Eisenia fetida can evaluate soil contamination risks.

- Aquatic models : Zebrafish embryos are used to study developmental toxicity of hydrolyzed products like 2-(4-hydroxyphenoxy)propanoic acid.

- Microbial degradation : Soil microcosm experiments with GC-MS tracking can identify persistent intermediates .

Q. How can conflicting data on the stability of this compound under varying pH conditions be resolved?

Contradictory stability reports may arise from differences in solvent systems or buffer compositions. A systematic approach includes:

- pH-rate profiling : Conduct kinetic studies across pH 3–10 at 25°C and 40°C.

- Degradation product analysis : Use LC-MS to identify hydrolysis byproducts (e.g., 4-hydroxyphenoxypropanoic acid).

- Accelerated stability testing : Apply Arrhenius equations to predict shelf-life under storage conditions .

Q. What strategies mitigate interference from phenolic byproducts during the quantification of this compound in complex matrices?

- Derivatization : Use silylation agents (e.g., BSTFA) to enhance GC-MS sensitivity for phenolic impurities.

- SPE cleanup : C18 solid-phase extraction columns can isolate the ester from polar degradation products.

- Internal standards : Deuterated analogs (e.g., Methyl 2-(4-hydroxyphenoxy-d)propanoate) improve accuracy in LC-MS workflows .

Q. What mechanistic insights explain the anti-inflammatory activity of this compound derivatives?

Structural analogs (e.g., 2-(4-ethylphenyl)propanoic acid) inhibit cyclooxygenase-2 (COX-2) via competitive binding to the arachidonic acid pocket. Molecular docking simulations and site-directed mutagenesis studies are recommended to validate interactions. In vivo models (e.g., carrageenan-induced rat paw edema) can correlate dose-response relationships with COX-2 suppression .

Q. Methodological Notes

属性

IUPAC Name |

methyl 2-(4-hydroxyphenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-7(10(12)13-2)14-9-5-3-8(11)4-6-9/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYSCNGPNOYZMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001225645 | |

| Record name | Propanoic acid, 2-(4-hydroxyphenoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001225645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60075-04-9 | |

| Record name | Propanoic acid, 2-(4-hydroxyphenoxy)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60075-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-(4-hydroxyphenoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001225645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。